molecular formula C11H19N B1495890 (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile

(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile

Cat. No.: B1495890
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring an isopropyl group, a methyl group, and a nitrile group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol.

    Oxidation: The alcohol group is oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Nitrile Formation: The ketone is then converted to the nitrile using reagents like hydroxylamine hydrochloride followed by dehydration with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and nitrile formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydroxylamine hydrochloride and phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides and other derivatives.

Scientific Research Applications

(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanol: The alcohol precursor to the nitrile compound.

    (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanone: The ketone intermediate in the synthesis.

    (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamide: A derivative formed through substitution reactions.

Uniqueness

(1S,2S,5S)-5-Methyl-2-propan-2-ylcyclohexane-1-carbonitrile is unique due to its specific stereochemistry and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10+,11-/m0/s1

InChI Key

AWVUYKHSNNYPOX-AXFHLTTASA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@H](C1)C#N)C(C)C

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C

Origin of Product

United States

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